molecular formula C10H12O3 B2373918 Methyl 3-(2-hydroxyethyl)benzoate CAS No. 153599-45-2

Methyl 3-(2-hydroxyethyl)benzoate

Cat. No.: B2373918
CAS No.: 153599-45-2
M. Wt: 180.203
InChI Key: RJEWIMDQAGWVGW-UHFFFAOYSA-N
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Description

It is commonly used as a flavoring agent in food and beverages, as well as a fragrance in cosmetics and personal care products. The compound has the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hydroxyethyl)benzoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced separation techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: The major product is 3-(2-oxoethyl)benzoic acid.

    Reduction: The major product is 3-(2-hydroxyethyl)benzyl alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the formulation of fragrances, flavorings, and cosmetic products.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Similar in structure but with a different functional group.

    Ethyl 3-(2-hydroxyethyl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    3-(2-Hydroxyethyl)benzoic acid: The acid form of the compound.

Uniqueness

Methyl 3-(2-hydroxyethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its wintergreen odor and use in flavorings and fragrances set it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEWIMDQAGWVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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